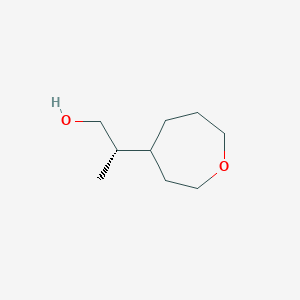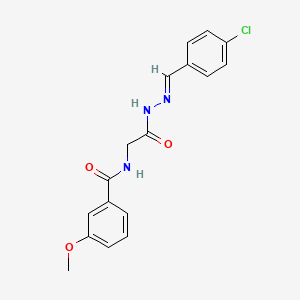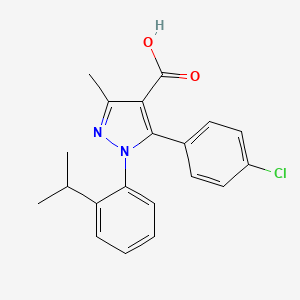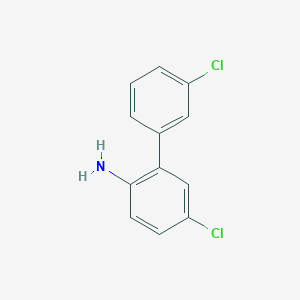
(2S)-2-(Oxepan-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Oxepan-4-yl)propan-1-ol, also known as trans-4-(1-hydroxyethyl)-tetrahydrofuran-2-ylmethanol, is a chiral alcohol with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
作用機序
The mechanism of action of (2S)-2-(Oxepan-4-yl)propan-1-ol is not well understood. However, it has been reported to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a receptor involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects:
(2S)-2-(Oxepan-4-yl)propan-1-ol has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties. It has also been reported to have neuroprotective effects and improve cognitive function. Moreover, it has been shown to have anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
(2S)-2-(Oxepan-4-yl)propan-1-ol has several advantages and limitations for lab experiments. It is a chiral alcohol with a unique chemical structure, making it a useful building block in the synthesis of chiral compounds. It also has potential applications in various scientific research fields, including pharmaceuticals, agrochemicals, and natural products. However, its synthesis can be challenging, and it has limited availability. Moreover, its mechanism of action is not well understood, limiting its potential applications.
将来の方向性
There are several future directions for the research on (2S)-2-(Oxepan-4-yl)propan-1-ol. Firstly, further research is needed to understand its mechanism of action and potential applications in various scientific research fields. Secondly, its synthesis method can be optimized to improve its availability and reduce its cost. Moreover, its potential applications in drug discovery, asymmetric synthesis, and catalysis can be explored further. Lastly, its potential applications in the treatment of various diseases, including neurodegenerative disorders and epilepsy, can be investigated further.
Conclusion:
In conclusion, (2S)-2-(Oxepan-4-yl)propan-1-ol is a chiral alcohol with a unique chemical structure and potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and optimize its synthesis method.
合成法
The synthesis of (2S)-2-(Oxepan-4-yl)propan-1-ol can be achieved through the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The chiral alcohol can also be obtained through the enzymatic reduction of the ketone using various enzymes such as alcohol dehydrogenase, ketoreductase, or carbonyl reductase.
科学的研究の応用
(2S)-2-(Oxepan-4-yl)propan-1-ol has been widely used in various scientific research fields due to its unique chemical structure and potential applications. It has been used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. Moreover, it has been used as a chiral solvent in asymmetric synthesis and catalysis. It has also been used as a chiral auxiliary in the synthesis of various chiral compounds.
特性
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWKEAPEGLEDJ-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxepan-4-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2665177.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one](/img/structure/B2665184.png)
![Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2665185.png)



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2665190.png)
![2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2665194.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)